1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
Description
CAS Number: 2126163-04-8
Molecular Formula: C₈H₅F₃N₂O₄
Molecular Weight: 250.13 g/mol
Key Features:
- Contains a pyrrole ring substituted with acetyl (-COCH₃) and nitro (-NO₂) groups at positions 4 and 5, respectively.
- A trifluoroacetyl (-COCF₃) group is attached at position 2 of the pyrrole.
- High purity (≥95%) is commercially available, though discontinuation notices exist .
- Priced between $164 (50 mg) and $751 (1 g) depending on quantity .
Properties
IUPAC Name |
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4/c1-3(14)4-2-5(6(15)8(9,10)11)12-7(4)13(16)17/h2,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDNGPOWHVAMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrole derivative followed by acetylation and subsequent introduction of the trifluoroethanone group. The reaction conditions often require the use of strong acids for nitration, such as nitric acid, and acetic anhydride for acetylation. The final step involves the use of trifluoroacetic anhydride or trifluoroacetyl chloride under controlled temperature conditions to introduce the trifluoroethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Safety measures are crucial due to the use of strong acids and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethanone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The acetyl group may also play a role in binding interactions with biological molecules.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Biological Activity
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound notable for its unique structural features, including a pyrrole ring and trifluoroethanone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and toxicology, due to its potential biological activities.
The molecular formula of 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one is with a molar mass of 250.13 g/mol. Its physicochemical properties include a LogP value indicating moderate lipophilicity, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H5F3N2O4 |
| Molar Mass | 250.13 g/mol |
| LogP | 3.2016 |
| Polar Surface Area (PSA) | 95.75 Ų |
Cytotoxicity and Mutagenicity
Research indicates that derivatives of pyrrole compounds exhibit varying degrees of cytotoxicity and mutagenicity. For instance, related compounds have shown moderate mutagenic effects on Salmonella strains TA98 and TA100, alongside significant cytotoxicity to mouse fibroblast cells (C3H10T1/2) . These findings suggest that the trifluoroethanone moiety may play a role in enhancing the compound's reactivity with cellular components.
Hepatotoxicity Studies
A study investigating the hepatotoxic effects of similar compounds revealed that exposure led to increased serum levels of alanine transaminase (ALT) and aspartate transaminase (AST), markers indicative of liver damage. In vivo experiments demonstrated that administration of related nitro-substituted pyrrole compounds resulted in liver lesions and increased mortality in treated mice . This suggests the potential for 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one to exhibit hepatotoxic properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Electrophilic Interaction : The trifluoroethanone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA.
- Bioreduction : The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.
- Acetylation Reactions : The acetyl group may participate in acetylation reactions, potentially modifying proteins or other biomolecules.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Mutagenicity Testing : A study found that certain nitropyrrole derivatives were mutagenic in bacterial assays, indicating a need for further investigation into the safety profiles of these compounds .
- Toxicological Assessments : Research on related compounds highlighted significant cytotoxic effects on mammalian cell lines, raising concerns about their use in therapeutic applications unless further modified to reduce toxicity .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one?
Methodological Answer: A common approach involves multi-step functionalization of pyrrole derivatives. For example:
Nitration and Acetylation: Introduce nitro and acetyl groups to the pyrrole ring under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, acetic anhydride for acetylation).
Trifluoroacetylation: React the intermediate with trifluoroacetic anhydride or a trifluoroacetyl chloride derivative.
Purification: Use column chromatography (hexane/ethyl acetate gradients) or recrystallization for isolation.
Yields typically range from 40–70%, with purity confirmed via HPLC or NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals for nitro (δ 8.2–8.5 ppm), acetyl (δ 2.5–2.7 ppm), and trifluoromethyl (δ 120–125 ppm in ¹³C) groups. Multiplicity analysis helps confirm substitution patterns .
- FT-IR: Identify nitro (1520–1560 cm⁻¹), carbonyl (1680–1720 cm⁻¹), and C-F (1100–1200 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 306.05) .
Q. How is the molecular structure validated experimentally?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement (monoclinic system, space group P2₁/c). Bond lengths (C-F: 1.32–1.35 Å) and angles (e.g., C-C=O: 120°) confirm geometry .
- DFT Calculations: Compare experimental data (e.g., NMR shifts) with B3LYP/6-31G(d) optimized structures to validate electronic properties .
Advanced Research Questions
Q. How can computational methods predict reactivity in cross-coupling reactions involving this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-withdrawing, pyrrole ring as reactive center) .
- Transition State Modeling: Simulate SNAr (nucleophilic aromatic substitution) pathways using Gaussian09 to predict regioselectivity in reactions with amines/thiols .
Q. What strategies resolve contradictions in crystallographic data between studies?
Methodological Answer:
- Data Reprocessing: Re-analyze raw diffraction data with updated software (e.g., SHELXL-2023) to correct for absorption or thermal motion errors .
- Twinned Crystal Analysis: Use PLATON to detect twinning and refine structures with HKLF5 or TWINLAWS .
- Cross-Validation: Compare bond lengths/angles with analogous compounds (e.g., 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl methanone) to identify systematic errors .
Q. How does the nitro group influence photostability in this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Monitor λmax shifts under UV light (e.g., 254 nm) to track degradation. Nitro groups often reduce stability via radical formation .
- LC-MS Degradation Studies: Identify photoproducts (e.g., nitro-to-nitroso conversion) using C18 columns and ESI-MS .
- Computational Lifetimes: Calculate excited-state lifetimes (TD-DFT) to predict stability under varying light conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
